molecular formula C18H20Cl2N2O2S B3503629 1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B3503629
M. Wt: 399.3 g/mol
InChI Key: DQWVRCBIVJZLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzenesulfonyl group and a 2,3-dimethylphenyl group

Preparation Methods

The synthesis of 1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 2,5-Dichlorobenzenesulfonyl Chloride: This can be achieved by chlorosulfonation of 2,5-dichlorobenzene using chlorosulfonic acid.

    Formation of Piperazine Derivative: The piperazine ring is then introduced by reacting the 2,5-dichlorobenzenesulfonyl chloride with piperazine under basic conditions.

    Introduction of 2,3-Dimethylphenyl Group: The final step involves the alkylation of the piperazine derivative with 2,3-dimethylphenyl halide in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can be compared with other sulfonyl piperazine derivatives, such as:

  • 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
  • 1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,3-dimethylphenyl)piperidine

These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring or the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-4-3-5-17(14(13)2)21-8-10-22(11-9-21)25(23,24)18-12-15(19)6-7-16(18)20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWVRCBIVJZLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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